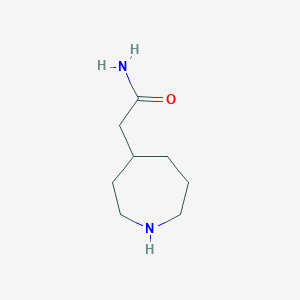

2-(Azepan-4-yl)acetamide

Description

2-(Azepan-4-yl)acetamide is a bicyclic organic compound featuring a seven-membered azepane ring linked to an acetamide moiety. Its hydrochloride salt (CAS: 1862903-99-8) has a molecular formula of C₈H₁₇ClN₂O, a molecular weight of 192.69 g/mol, and is supplied as a crystalline powder .

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

2-(azepan-4-yl)acetamide |

InChI |

InChI=1S/C8H16N2O/c9-8(11)6-7-2-1-4-10-5-3-7/h7,10H,1-6H2,(H2,9,11) |

InChI Key |

LAWLDZFDAGIUGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCNC1)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-4-yl)acetamide typically involves the reaction of azepane with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of azepane attacks the carbonyl carbon of the acetic anhydride or acetyl chloride, forming the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted azepane derivatives depending on the reagents used.

Scientific Research Applications

2-(Azepan-4-yl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azepan-4-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Functional Analogues in Receptor Targeting

Pyridazinone-Based Acetamides

Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (C₂₁H₂₁BrN₃O₃) demonstrate mixed FPR1/FPR2 agonism, activating calcium mobilization and chemotaxis in human neutrophils . Key differences from 2-(azepan-4-yl)acetamide include:

- Structural Features: A pyridazinone core replaces the azepane ring, and a bromophenyl group is attached to the acetamide nitrogen.

- Activity : Substitution at the benzyl position (e.g., 4-methoxy vs. 3-methoxy) dictates receptor specificity. For example, the 4-methoxy derivative is a potent FPR2 agonist (EC₅₀ ≈ 10 nM), while the 3-methoxy variant shows dual FPR1/FPR2 activity .

Chalcone-Linked Acetamides

Derivatives like 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide (C₂₉H₂₂ClNO₃) are synthesized via chloroacetylation of diphenylamine and subsequent chalcone coupling . These compounds differ in:

- Substituents: A phenoxy-chalcone backbone replaces the azepane ring.

- Applications : Such structures are explored for anti-inflammatory or anticancer properties, though specific data are absent in the evidence.

Structural Analogues in Enzyme Inhibition

17β-HSD2 Inhibitors

The semisynthetic compound 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide (C₁₆H₁₆ClNO₂) inhibits 17β-HSD2, an enzyme involved in steroid metabolism. Key comparisons include:

- Structure-Activity Relationship (SAR) :

- The parent compound 2-(3-chloro-4-hydroxyphenyl)acetamide (S11) is inactive, while N-substitution with hydrophobic chains (e.g., phenethyl or butyl) enhances activity by forming hydrophobic interactions with the enzyme’s binding pocket .

- Introduction of a second aromatic ring (e.g., in compound 13 ) improves potency via π-π stacking with aromatic residues in the active site .

Substituent-Driven Comparisons

N-Substituted Acetamides

- N-[2-(1H-Indol-3-yl)ethyl]acetamide (C₁₂H₁₄N₂O): Features an indole-ethyl substituent, detected via GC-MS with 71% structural match probability .

- 4-Hydroxyphenylacetamide (C₈H₉NO₂): A simpler analogue with a phenolic group, listed in biomarker catalogs . Its lack of complex substituents limits enzyme interactions compared to this compound.

Data Table: Key Structural and Functional Comparisons

Research Insights and Trends

- Receptor Specificity: Substituent positioning (e.g., methoxy groups in pyridazinone derivatives) critically modulates FPR1/FPR2 selectivity .

- Enzyme Inhibition : Hydrophobic N-substituents in acetamides enhance 17β-HSD2 binding, suggesting that this compound’s azepane ring could be optimized for similar targets .

- Synthetic Versatility : Chalcone-linked acetamides demonstrate the scaffold’s adaptability for diverse therapeutic applications .

Biological Activity

2-(Azepan-4-yl)acetamide is an organic compound characterized by the presence of an azepane ring and an acetamide functional group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is . The azepane ring is a seven-membered saturated nitrogen-containing heterocycle, while the acetamide group enhances its solubility and stability. These structural features allow for various interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown potential as antimicrobial agents. The azepane ring may enhance binding to bacterial enzymes, disrupting their function.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways. For instance, compounds structurally related to this compound have demonstrated significant anticancer effects in vitro against various tumor cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from studies on similar compounds:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Interaction : It may interact with various receptors, modulating cellular signaling pathways that regulate apoptosis and cell survival.

- Binding Affinity Studies : Interaction studies have shown that modifications to the azepane ring or acetamide group can significantly influence binding affinity to proteins and receptors, which is crucial for optimizing its pharmacological profile.

Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of azepane derivatives, including this compound. The results indicated that these compounds exhibited cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and apoptosis assays. The mechanism involved activation of caspase pathways leading to programmed cell death .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of azepane derivatives. In vitro tests revealed that this compound displayed significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a scaffold for developing new antibiotics.

Summary of Biological Activities

Structural Modifications and Biological Impact

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Azepane Ring | Enhances binding affinity to target proteins | |

| Acetamide Group | Increases solubility and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.